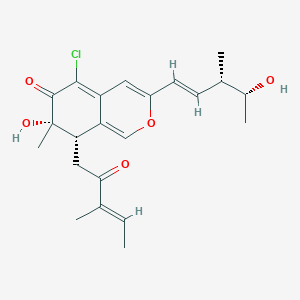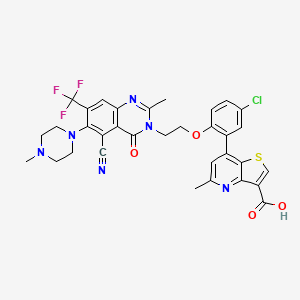
eIF4E-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
eIF4E-IN-1 is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component in the initiation of translation in eukaryotic cells, binding to the 5’ cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes for protein synthesis. Dysregulation of eIF4E activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of eIF4E-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between different research groups and industrial producers.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: eIF4E-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
科学研究应用
eIF4E-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation by various signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of eIF4E inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated protein synthesis.
Industry: Utilized in drug discovery and development programs to identify and optimize new eIF4E inhibitors with improved efficacy and safety profiles
作用机制
eIF4E-IN-1 exerts its effects by binding to eIF4E and preventing its interaction with the 5’ cap structure of mRNA. This inhibits the recruitment of ribosomes and the initiation of translation, leading to a decrease in protein synthesis. The compound specifically targets the cap-binding site of eIF4E, blocking its function and disrupting the translation of mRNAs that are critical for cell growth and survival .
相似化合物的比较
Sizofiran: Another eIF4E inhibitor that has shown promise in preclinical studies for its anti-cancer properties.
RBX-eIF4Ei: A series of novel eIF4E inhibitors developed to maintain anti-tumor efficacy while minimizing toxicity.
Uniqueness: eIF4E-IN-1 is unique in its specific targeting of the cap-binding site of eIF4E, which distinguishes it from other inhibitors that may target different regions or mechanisms. Its ability to effectively inhibit translation initiation makes it a valuable tool for studying the role of eIF4E in various biological processes and diseases.
属性
分子式 |
C33H28ClF3N6O4S |
|---|---|
分子量 |
697.1 g/mol |
IUPAC 名称 |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C33H28ClF3N6O4S/c1-17-12-21(30-28(39-17)23(16-48-30)32(45)46)20-13-19(34)4-5-26(20)47-11-10-43-18(2)40-25-14-24(33(35,36)37)29(22(15-38)27(25)31(43)44)42-8-6-41(3)7-9-42/h4-5,12-14,16H,6-11H2,1-3H3,(H,45,46) |
InChI 键 |
DVOYANWINMPDSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)N6CCN(CC6)C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



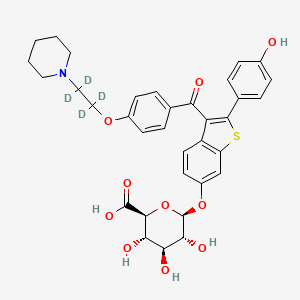

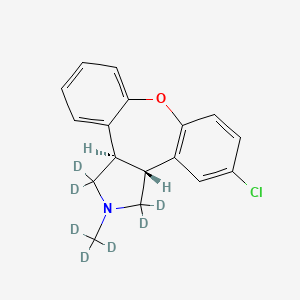
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
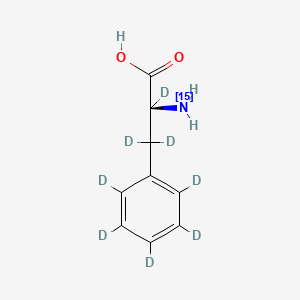
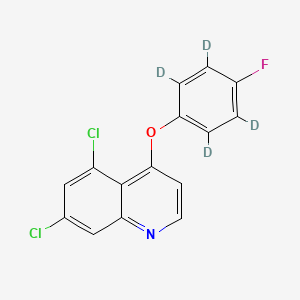


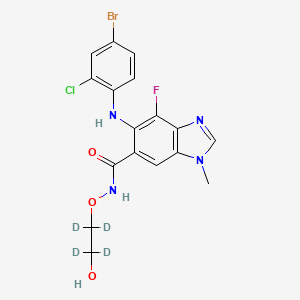
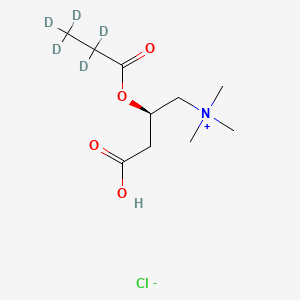
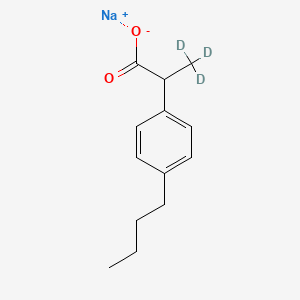
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
